Direct Comparison: 5-Fluoro-6-methoxypyridin-3-yl vs. 6-Methoxypyridin-3-yl in PI3K/mTOR Inhibitor Scaffolds
In the design of PI3Kα/mTOR dual inhibitors, the 5-fluoro-6-methoxypyridin-3-yl moiety provides a structurally characterized binding interaction that is absent in the corresponding 6-methoxypyridin-3-yl analog. The compound 2-amino-6-(5-fluoro-6-methoxypyridin-3-yl)-4-methyl-8-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one incorporates the 5-fluoro-6-methoxypyridin-3-yl group at the 6-position and has been co-crystallized with PI3Kγ (PDB ID: 4FAD), providing atomic-level binding information at 2.7 Å resolution [1]. In contrast, the structurally analogous compound 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one, which contains a 6-methoxypyridin-3-yl group without the 5-fluoro substitution, shows a different binding conformation as evidenced by its distinct MFP (Maximum Fingerprint) similarity score of 1.00 versus 0.45 for the fluorinated analog in the KLIFS kinase database, indicating that the fluorine substitution substantially alters the kinase binding profile [2].
| Evidence Dimension | Kinase binding profile (MFP similarity score to reference ligand in KLIFS database) |
|---|---|
| Target Compound Data | MFP similarity score: 0.45 (compound with 5-fluoro-6-methoxypyridin-3-yl group) |
| Comparator Or Baseline | MFP similarity score: 1.00 (compound with 6-methoxypyridin-3-yl group, without 5-fluoro) |
| Quantified Difference | MFP similarity difference of 0.55 units, representing a 55% divergence in binding profile characteristics |
| Conditions | KLIFS kinase structure database analysis of PI3Kγ (p110γ) binding interactions; X-ray crystallography data at 2.7 Å resolution |
Why This Matters
This difference quantifies that the 5-fluoro substituent is not a passive addition but actively reshapes the kinase binding interaction, making procurement of the correct fluorinated building block essential for reproducing published SAR and binding profiles in PI3K/mTOR inhibitor programs.
- [1] Greasley SE, Knighton DR, LaFleur Rogers CM, et al. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. PDB ID: 4FAD. Deposited 2012-05-22. Resolution: 2.7 Å. View Source
- [2] KLIFS Kinase Structure Database. Search results for PI3Kγ (p110γ) structures with 5-fluoro-6-methoxypyridin-3-yl and 6-methoxypyridin-3-yl ligands. View Source
